molecular formula C8H8O2S B013652 4-Mercaptophenylacetic acid CAS No. 39161-84-7

4-Mercaptophenylacetic acid

Cat. No. B013652
CAS RN: 39161-84-7
M. Wt: 168.21 g/mol
InChI Key: ORXSLDYRYTVAPC-UHFFFAOYSA-N
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Description

4-Mercaptophenylacetic acid (MPAA) is a chemical compound known for its catalytic properties, especially in facilitating native chemical ligation (NCL) processes. It is widely recognized for its efficiency in synthetic applications, including peptide synthesis, where it significantly improves the reaction rates even when used in substoichiometric concentrations (Ollivier et al., 2023).

Synthesis Analysis

MPAA has been synthesized through various chemical reactions, including the functionalization of nanoparticles and the formation of tin compounds. For instance, its functionalization on Mn2+-doped ZnS nanoparticles demonstrates its capability for fluorescence quenching in the presence of Cu2+, showcasing its utility in detecting copper ions in solutions (Gandhi et al., 2013). Additionally, the synthesis of new tin compounds from 4-Mercaptophenylacetic acid reveals its adaptability in creating complex structures with potential applications in materials science (Wang et al., 2016).

Molecular Structure Analysis

The molecular structure of MPAA and its derivatives has been extensively studied, showing a variety of configurations and bonding patterns. These analyses often involve spectroscopic methods, providing insights into the compound's properties and reactions. For example, boronated thiophenols preparation research, including 4-mercaptophenylboronic acid and its derivatives, highlights the versatility of MPAA in forming different molecular structures (Brikh & Morin, 1999).

Chemical Reactions and Properties

MPAA's chemical properties are central to its role in various applications, from catalysis to material science. Its interaction with metals, such as in the formation of self-assembled monolayers (SAMs) on gold, illustrates its potential in nanotechnology and sensor development. Studies have shown that MPAA can form stable and functional SAMs, which are useful in detecting biological molecules (Barriet et al., 2007).

Physical Properties Analysis

The physical properties of MPAA, including its fluorescence when bonded to nanoparticles, play a significant role in its applications in sensing and detection. For example, the use of 4-MPAA-functionalized gold nanoparticles for the selective enrichment of glycopeptides demonstrates the compound's utility in bioanalytical applications, highlighting its specificity and binding capabilities (Yao et al., 2009).

Scientific Research Applications

  • Catalysis of Selenosulfide Bond Cleavage : MPAA effectively catalyzes the reduction of selenosulfide bonds by the triarylphosphine TPPTS. This application is valuable for manipulating selenosulfide bonds in peptidic or protein molecules (Firstova, Melnyk, & Diemer, 2022).

  • Electrochemical Biosensors : A novel polymeric film derived from MPAA has been developed for detecting tyramine. The film's low detection and quantification limits make it suitable for various electrochemical applications (Soares et al., 2019).

  • Protein Synthesis : MPAA has been compared to imidazole-aided native chemical ligation (Im-NCL) as an efficient alternative for protein synthesis, which could have implications in the production of bioactive proteins (Sakamoto et al., 2016).

  • Inhibition of Metallo-Beta-Lactamases : MPAA derivatives are specific inhibitors of metallo-beta-lactamases, which can be used for probing the active sites of these enzymes (Payne et al., 1997).

  • Preparation of Boronated Compounds : The synthesis of boronated thiophenols, including 4-mercaptophenylboronic acid and its derivatives, has been facilitated by metallation/boration sequences, highlighting the potential for preparing various organometallic compounds (Brikh & Morin, 1999).

  • Detection of Copper Ions : MPAA-functionalized Mn2+-doped ZnS nanoparticles effectively detect copper ions in solution due to fluorescence quenching caused by copper ion aggregation (Gandhi et al., 2013).

  • Controlled Drug Release : Maleimide-thiol adducts that degrade tunably in reducing environments have been developed. This strategy has potential applications in chemotherapy and subcellular trafficking, utilizing MPAA as part of the system (Baldwin & Kiick, 2011).

properties

IUPAC Name

2-(4-sulfanylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-8(10)5-6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXSLDYRYTVAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392056
Record name 4-Mercaptophenylacetic acid
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Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercaptophenylacetic acid

CAS RN

39161-84-7
Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-Mercaptophenylacetic acid
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Record name 4-MERCAPTOPHENYLACETIC ACID
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Synthesis routes and methods I

Procedure details

A solution of 27.6 g of sodium nitrite in 200 cc of water is added dropwise at 0°, while stirring, to a suspension of 60.4 g of 4-aminophenyl-acetic acid in 200 cc of water and 80 cc of concentrated hydrochloric acid. After the addition is complete, the reaction mixture is stirred at the same temperature for a further 45 minutes. This cold diazonium salt solution is then added dropwise at room temperature to a mixture of 74 g of potassiumethyl xanthogenate, 120 cc of water and 300 cc of a 2 N soda solution, and heating is effected to 45° until gas evolution stops. The mixture is subsequently cooled to room temperature, the pH is adjusted to 1 with concentrated hydrochloric acid and the oiled xanthogenate ester is extracted with ether. After removing the solvent by distillation, the ester is taken up in 500 cc of ethanol, a solution of 90 g of potassium hydroxide in 500 cc of water is added and boiling at reflux is effected for 20 hours. The major portion of the ethanol is subsquently removed by the distillation at reduced pressure, the aqueous phase is cooled with ice, rendered acid with concentrated hydrochloric acid while stirring well, and extracted with ether. The ether extract is dried over sodium sulphate, the solvent is removed by distillation, whereby 4-mercapto-phenylacetic acid crystallizes. After recrystallization from ether/pentane, the acid has a M.P. of 101° to 103°.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
60.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
74 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-(4-((ethoxycarbonothioyl)thio)phenyl)acetic acid (50.0 g, crude, 0.195 mol) in EtOH (180 mL) was added a solution of KOH (40.5 g, 0.724 mol) in water (180 mL). The mixture was stirred at reflux overnight. The mixture was concentrated under reduced pressure to remove EtOH. The aqueous phase was adjusted to pH=1˜2 with conc. HCl. The aqueous phase was then extracted with ethyl acetate (3×200 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford crude 2-(4-mercaptophenyl)acetic acid (32.0 g, 98%) as a gray solid, which was used for next step directly without further purification. 1H NMR (purified by pre-TLC, CD3OD, 400 MHz): δ 7.23 (d, J=8.4 Hz, 2H), 7.15 (d, J=8.0 Hz, 2H), 3.54 (s, 2H).
Name
2-(4-((ethoxycarbonothioyl)thio)phenyl)acetic acid
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.5 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Mercaptophenylacetic acid

Citations

For This Compound
1,080
Citations
N Kamo, G Hayashi, A Okamoto - Angewandte Chemie, 2018 - Wiley Online Library
… We expected that 4-mercaptophenylacetic acid (MPAA), a thiol additive to accelerate the NCL reaction, 7 would function as the nucleophile for the π-allyl palladium complex to facilitate …
IP Soares, AG da Silva, R da Fonseca Alves… - Journal of Solid State …, 2019 - Springer
… In this paper, we investigated a novel functionalized polymeric film derived from 4-mercaptophenylacetic acid (MPAA). The polymerization was carried out through cyclic voltammetry (…
N Ollivier, E Roy, R Desmet, V Agouridas… - Organic …, 2023 - ACS Publications
… 4-Mercaptophenylacetic acid (MPAA) is a popular catalyst of the native chemical ligation (… (3) In particular, the water-soluble arylthiol MPAA (4-mercaptophenylacetic acid) is frequently …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
Q Wang, J Zhang, J Sun - Journal of Organometallic Chemistry, 2016 - Elsevier
… To continue the research on organotin(IV) compound in this field, we chose another carboxylic acid ligand: 4-Mercaptophenylacetic acid. This ligand was chosen based on the following …
K Sakamoto, S Tsuda, M Mochizuki… - … A European Journal, 2016 - Wiley Online Library
… In NCL, excess 4-mercaptophenylacetic acid (MPAA) is generally added to facilitate the … accelerate it, excess thiol catalyst such as 4-mercaptophenylacetic acid (MPAA)5 is added in the …
NP Gandhi, JV Rohit, MA Kumar, SK Kailasa - Research on Chemical …, 2013 - Springer
… This paper reports that 4-mercaptophenylacetic acid functionalized Mn 2+ -doped ZnS nanoparticles (4-MPAA-ZnS-Mn 2+ NPs) as fluorescent probes for the detection of copper ions in …
VY Torbeev, SBH Kent - Angewandte Chemie International …, 2007 - Wiley Online Library
… Segment 1 was obtained after transthioesterification of (A1-A40)-( α thioalkylester) with an excess of 4-mercaptophenylacetic acid. Ligation was performed at pH 6.3 to slow down all the …
AD Baldwin, KL Kiick - Bioconjugate chemistry, 2011 - ACS Publications
… These experiments involved 1 H NMR analysis of the reaction of 4-mercaptophenylacetic acid (MPA) with N-ethylmaleimide (NEM, 2) to yield (1a), with subsequent incubation with …
Number of citations: 464 0-pubs-acs-org.brum.beds.ac.uk
TE Brown, BJ Carberry, BT Worrell, OY Dudaryeva… - Biomaterials, 2018 - Elsevier
… Inspired by methods that have been developed to optimize the rates of native chemical ligation, we turned to the thioester exchange catalyst 4-mercaptophenylacetic acid (MPAA). This …
E Wieczerzak, R Hamel Jr, V Chabot, V Aimez… - Peptide …, 2008 - Wiley Online Library
… Solid-phase produced bradykinin thioester was ligated to the surface in the presence of variable concentrations of 4-mercaptophenylacetic acid as transthioesterification catalyst. At …

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